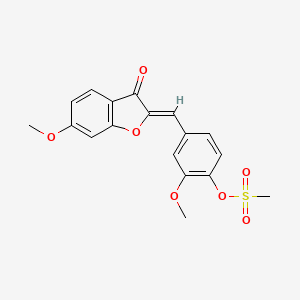![molecular formula C10H12F3NO B2370117 [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine CAS No. 1344312-27-1](/img/structure/B2370117.png)
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine, also known as TFPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPMA has a unique chemical structure that can be synthesized through several methods, and its mechanism of action and biochemical effects have been studied extensively.
Mecanismo De Acción
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine exerts its biological effects through the modulation of various signaling pathways, including the inhibition of monoamine oxidase (MAO) and the activation of the sigma-1 receptor. MAO is an enzyme that metabolizes neurotransmitters, and its inhibition by [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. The activation of the sigma-1 receptor by [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has been associated with various physiological effects, including the modulation of calcium signaling and the regulation of protein synthesis.
Biochemical and Physiological Effects:
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has been shown to exert various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of tumor cell growth, and the regulation of calcium signaling. [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has several advantages for lab experiments, including its high purity level, ease of synthesis, and unique chemical structure. However, [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for research on [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine, including the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are also needed to determine the optimal dosage and administration route of [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine, as well as its potential toxicity and side effects. Additionally, [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine may have potential applications in material science and organic synthesis, which warrant further investigation.
Métodos De Síntesis
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine can be synthesized through several methods, including the reaction of 4-(3,3,3-trifluoropropoxy)benzaldehyde with ammonia, followed by reduction with sodium borohydride. Another method involves the reaction of 4-(3,3,3-trifluoropropoxy)benzyl chloride with ammonia, followed by reduction with lithium aluminum hydride. Both methods yield [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine as a white crystalline solid with a high purity level.
Aplicaciones Científicas De Investigación
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has also been used as a building block in the synthesis of novel organic compounds with potential applications in material science and organic synthesis.
Propiedades
IUPAC Name |
[4-(3,3,3-trifluoropropoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)5-6-15-9-3-1-8(7-14)2-4-9/h1-4H,5-7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBKUGFBHKFYLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


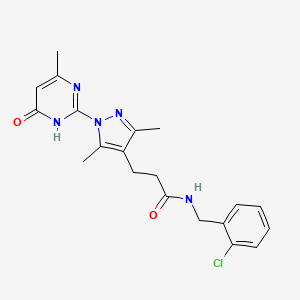
![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)

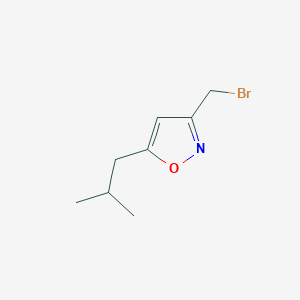
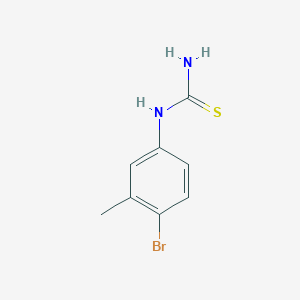
![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)
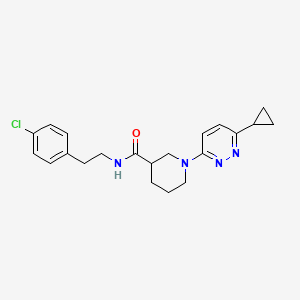
![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2370051.png)
![7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2370052.png)
![2-[3-(Triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2370054.png)
![Methyl 4-[(dimethylsulfamoyl)methyl]benzoate](/img/structure/B2370056.png)
